![molecular formula C21H26N4O4 B5662263 5-(4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5662263.png)
5-(4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves ring opening followed by ring closure reactions, employing various starting materials and catalysts to afford novel structures. For instance, Halim & Ibrahim (2022) demonstrated the synthesis of a novel compound through reactions of specific precursors, showcasing the intricate steps involved in creating complex heterocyclic molecules. Such methodologies may be applicable to the synthesis of "5-(4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine" (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using various spectroscopic and crystallographic techniques. For example, the structure determination of a pyrazolo[1,5-c]pyrimidin-7(6H)-one compound by Özdemir et al. (2015) involved FT-IR, NMR, Mass spectroscopies, and X-ray diffraction methods, providing insights into the geometric parameters and electronic structure. These techniques are vital for understanding the detailed molecular structure of "5-(4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine" (Özdemir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be influenced by their structural elements. For example, the presence of specific functional groups can dictate the reactivity towards nucleophilic or electrophilic attacks, as well as the susceptibility to undergo ring transformations or rearrangements under certain conditions. Studies like those by Strah et al. (1996) explore the rearrangements of pyranone compounds, shedding light on the potential reactions "5-(4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine" might undergo (Strah et al., 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, can be significantly influenced by the molecular structure. For instance, the study of crystal packing and intermolecular interactions in a 2H-pyrazolo[4,3-c]pyridine derivative by Karthikeyan et al. (2010) provides insight into the factors affecting the physical properties of such compounds, which could be extrapolated to understand those of "5-(4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine" (Karthikeyan et al., 2010).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards various reagents, and potential for forming derivatives, are crucial for understanding the compound's behavior in different environments and reactions. The synthesis and reactivity of pyridine derivatives, as shown in the work by Amr et al. (2008), highlight the diverse chemical behavior that can be expected from complex heterocyclic compounds like "5-(4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine" (Amr et al., 2008).
properties
IUPAC Name |
2-methoxy-1-[4-[4-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl)phenoxy]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-28-14-20(26)24-9-6-18(7-10-24)29-17-4-2-15(3-5-17)21(27)25-11-8-19-16(13-25)12-22-23-19/h2-5,12,18H,6-11,13-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIBSSHUXURDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCC4=C(C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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